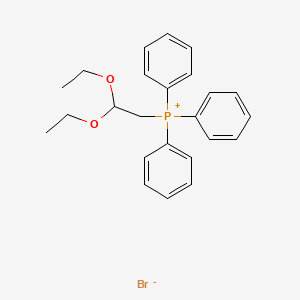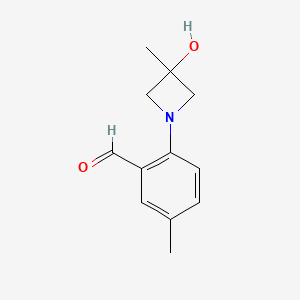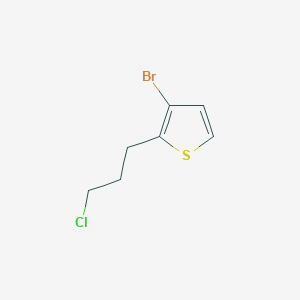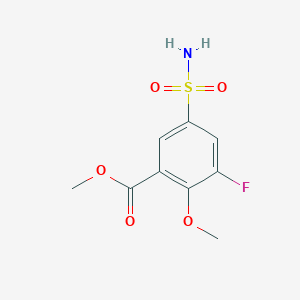
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C24H28BrO2P. It is a phosphonium salt that features a triphenylphosphonium group attached to a 2,2-diethoxyethyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-bromo-1,1-diethoxyethane. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as sodium methoxide or potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles will yield the corresponding substituted phosphonium salts.
科学研究应用
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Biochemistry: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Material Science: It may be used in the preparation of functionalized materials with specific properties.
作用机制
The mechanism of action of (2,2-Diethoxyethyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound reactive in various chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
(2-Hydroxyethyl)(triphenyl)phosphanium bromide: Similar structure but with a hydroxyethyl group instead of a diethoxyethyl group.
(2-Bromoethyl)(triphenyl)phosphanium bromide: Contains a bromoethyl group instead of a diethoxyethyl group
Uniqueness
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide is unique due to its diethoxyethyl group, which imparts different reactivity and solubility properties compared to its analogs. This makes it suitable for specific applications where other phosphonium salts may not be as effective.
属性
CAS 编号 |
51605-46-0 |
|---|---|
分子式 |
C24H28BrO2P |
分子量 |
459.4 g/mol |
IUPAC 名称 |
2,2-diethoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28O2P.BrH/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24H,3-4,20H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
PSGFSYIWKUKARO-UHFFFAOYSA-M |
规范 SMILES |
CCOC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amine](/img/structure/B13151624.png)

![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)


![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)


![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
